ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate
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Description
Ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s known that compounds with a similar structure can undergo various reactions at the nitrile group . For instance, hydrogenation can lead to the formation of β-amino acids, and nucleophilic attack at the carbon can be a step in the synthesis of many heterocycles .
Biochemical Pathways
Derivatives of indole, a similar compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
For instance, the presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-cyano-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-5-27-19(23)16(11-20)14-8-12(2)21(13(3)9-14)17-7-6-15(26-4)10-18(17)22(24)25/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOSEVLXLAPQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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